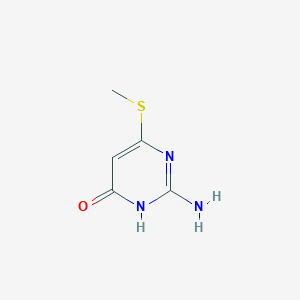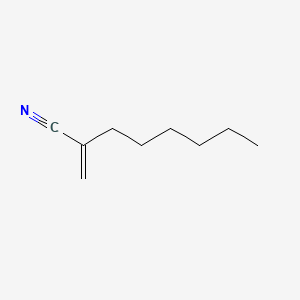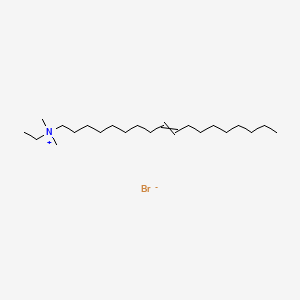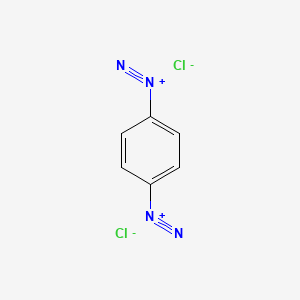
Benzene-1,4-bis(diazonium) dichloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene-1,4-bis(diazonium) dichloride is an organic compound belonging to the class of diazonium salts. It is characterized by the presence of two diazonium groups attached to a benzene ring at the 1 and 4 positions. This compound is known for its versatility in organic synthesis, particularly in the formation of azo compounds and various substitution reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzene-1,4-bis(diazonium) dichloride is typically synthesized through the diazotization of p-phenylenediamine. The process involves treating p-phenylenediamine with nitrous acid, which is generated in situ from sodium nitrite and hydrochloric acid, at low temperatures (0-5°C). The reaction proceeds as follows: [ \text{C}_6\text{H}_4(\text{NH}_2)_2 + 2 \text{HNO}_2 + 2 \text{HCl} \rightarrow \text{C}_6\text{H}_4(\text{N}_2+\text{Cl}-)_2 + 2 \text{H}_2\text{O} ]
Industrial Production Methods: In industrial settings, the synthesis of this compound follows a similar route but is scaled up to accommodate larger quantities. The reaction is carefully controlled to maintain the low temperature required to stabilize the diazonium groups and prevent decomposition.
Types of Reactions:
Substitution Reactions: this compound undergoes various substitution reactions, where the diazonium groups are replaced by other functional groups.
Coupling Reactions: This compound can participate in azo coupling reactions with phenols and aromatic amines, forming azo compounds that are widely used as dyes.
Common Reagents and Conditions:
Copper(I) Chloride (CuCl): Used in the Sandmeyer reaction to replace diazonium groups with chlorine atoms.
Potassium Iodide (KI): Facilitates the substitution of diazonium groups with iodine atoms.
Phenols and Aromatic Amines: React with diazonium salts to form azo compounds under basic conditions.
Major Products:
Aryl Chlorides, Bromides, and Iodides: Formed through substitution reactions.
Azo Compounds: Produced via coupling reactions with phenols and aromatic amines.
Scientific Research Applications
Benzene-1,4-bis(diazonium) dichloride has numerous applications in scientific research:
Biology and Medicine: Employed in the modification of biomaterials for improved biocompatibility and functionality.
Industry: Utilized in the production of dyes, pigments, and other colorants for textiles and other materials.
Mechanism of Action
The mechanism of action of benzene-1,4-bis(diazonium) dichloride primarily involves the formation of highly reactive diazonium ions. These ions can undergo various substitution and coupling reactions, leading to the formation of new compounds.
Comparison with Similar Compounds
Benzenediazonium Chloride: A simpler diazonium salt with a single diazonium group.
Benzenediazonium Tetrafluoroborate: Known for its stability compared to other diazonium salts.
Uniqueness: Benzene-1,4-bis(diazonium) dichloride is unique due to the presence of two diazonium groups, which allows for the formation of more complex and diverse products compared to compounds with a single diazonium group. This dual functionality makes it particularly valuable in the synthesis of bifunctional compounds and polymers .
Properties
CAS No. |
13712-02-2 |
|---|---|
Molecular Formula |
C6H4Cl2N4 |
Molecular Weight |
203.03 g/mol |
IUPAC Name |
benzene-1,4-didiazonium;dichloride |
InChI |
InChI=1S/C6H4N4.2ClH/c7-9-5-1-2-6(10-8)4-3-5;;/h1-4H;2*1H/q+2;;/p-2 |
InChI Key |
LGGIJLMBJSZMRI-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC(=CC=C1[N+]#N)[N+]#N.[Cl-].[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(4-ethylpiperazin-1-yl)phenyl]-2-[1-(2-methoxyphenyl)tetrazol-5-yl]sulfanyl-acetamide](/img/structure/B14726247.png)
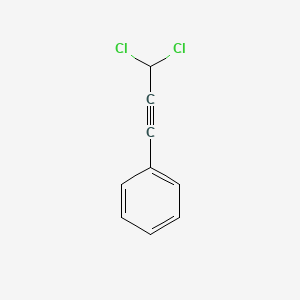
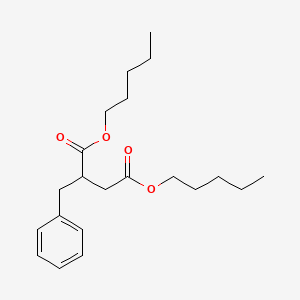



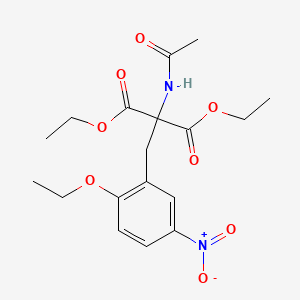
![3-(Bicyclo[2.2.1]hept-5-en-2-yl)pent-1-yn-3-ol](/img/structure/B14726284.png)
